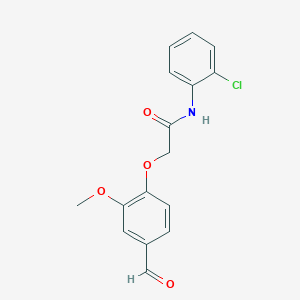

N-(2-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Description

N-(2-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by a 2-chlorophenyl group attached to the amide nitrogen and a 4-formyl-2-methoxyphenoxy moiety linked via an acetamide bridge. The compound’s structure combines halogenated aromatic and aldehyde functionalities, which may influence its physicochemical properties and biological interactions.

Propriétés

IUPAC Name |

N-(2-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO4/c1-21-15-8-11(9-19)6-7-14(15)22-10-16(20)18-13-5-3-2-4-12(13)17/h2-9H,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBHJCDKUVFQRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(2-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, is believed to exhibit various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula of this compound is . Its molecular weight is approximately 335.77 g/mol. The compound features several functional groups that contribute to its biological activity:

- Chlorophenyl Group : May enhance lipophilicity and facilitate interaction with biological membranes.

- Formyl Group : Can participate in nucleophilic reactions, potentially leading to covalent modifications of target proteins.

- Methoxy Group : Increases solubility and may enhance binding affinity to certain receptors.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the methoxy and amide groups can engage in hydrogen bonding and hydrophobic interactions, influencing the compound's binding affinity and specificity towards various enzymes and receptors.

Anticancer Activity

Preliminary studies indicate that this compound may exhibit significant anticancer properties. Research has shown that similar compounds in this class can inhibit cancer cell proliferation through various mechanisms, including:

- Induction of apoptosis in cancer cells.

- Inhibition of angiogenesis.

- Modulation of cell cycle progression.

For instance, compounds structurally related to this compound have demonstrated cytotoxicity against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It is hypothesized that it may inhibit the cyclooxygenase (COX) pathways, which are critical in the inflammatory response. Studies have shown that derivatives of similar phenoxyacetamides can reduce inflammation markers in vitro .

Antimicrobial Activity

This compound has been explored for antimicrobial effects against various pathogens. The presence of the chlorophenyl moiety may enhance its ability to penetrate bacterial membranes, leading to effective inhibition of bacterial growth.

Data Table: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against MCF-7 cells | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Antimicrobial | Inhibition of bacterial growth |

Case Studies

- Anticancer Efficacy : A study evaluated the anticancer efficacy of a series of phenoxyacetamides, including derivatives similar to this compound. Results indicated that these compounds exhibited significant cytotoxic effects on cancer cell lines through apoptosis induction mechanisms.

- Anti-inflammatory Screening : In vitro assays were conducted to assess the anti-inflammatory potential of related compounds. The results demonstrated a marked decrease in pro-inflammatory cytokines when treated with phenoxyacetamides.

- Antimicrobial Testing : A comparative study was performed on various phenoxy-containing compounds against Gram-positive and Gram-negative bacteria. The findings suggested that compounds with chlorinated aromatic rings showed enhanced antimicrobial activity.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development:

This compound serves as a valuable building block for synthesizing novel pharmaceuticals. Its structural features allow it to target specific biological pathways, making it a candidate for developing drugs against various diseases, including epilepsy and cancer. For instance, derivatives of similar compounds have shown promising anticonvulsant activities in animal models, indicating that modifications of the acetamide structure can lead to effective antiepileptic drugs .

Case Study: Anticonvulsant Activity

In research focused on anticonvulsant activity, several derivatives of phenylacetamides have been synthesized and evaluated. One notable study found that certain analogs exhibited significant protective effects against seizures in mice when administered at specific dosages . The structure-activity relationship (SAR) studies highlighted the importance of the functional groups attached to the acetamide backbone in determining efficacy.

Materials Science

Novel Material Synthesis:

The compound's unique arrangement of functional groups makes it suitable for developing materials with specific electronic or optical properties. Research indicates that compounds with similar structures can be utilized in creating advanced materials for electronics and photonics .

Applications in Organic Electronics:

Due to its potential electronic properties, N-(2-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide could be explored as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to modify the compound's structure allows researchers to tailor its properties for enhanced performance in these applications.

Organic Synthesis

Building Block for Chemical Synthesis:

This compound is also a key intermediate in organic synthesis processes. Its reactivity, particularly due to the formyl group, allows it to participate in various chemical reactions such as oxidation and reduction . These reactions are pivotal for synthesizing more complex organic molecules.

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Sodium borohydride | Methanol |

| Substitution | Sodium methoxide | Methanol |

Biological Studies

Interaction Studies:

this compound can be utilized in biological studies to investigate interactions between small molecules and macromolecules like proteins and nucleic acids. Understanding these interactions is crucial for drug development and elucidating biological pathways .

Comparaison Avec Des Composés Similaires

N-(4-Bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

- Structural Difference : The bromine atom replaces chlorine at the para position of the phenyl ring.

N-(3,4-Dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3d)

- Structural Difference: Replaces the 4-formyl-2-methoxyphenoxy group with a thiadiazole ring.

- Impact : Exhibits antibacterial activity (82% yield, mp 212–216°C), highlighting the role of heterocyclic substitutions in modulating bioactivity .

Substituent Effects on the Phenoxy Ring

N-(4-Nitrophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

- Structural Difference : Nitro group at the para position of the phenyl ring.

- Impact: The nitro group’s strong electron-withdrawing effect may reduce electron density on the acetamide backbone, increasing reactivity in electrophilic substitutions.

N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

- Structural Difference : Ethoxy group replaces chlorine on the phenyl ring.

- Impact : The electron-donating ethoxy group may enhance solubility in polar solvents compared to the chloro analog. Molecular weight increases to 343.35 g/mol (vs. 321.73 g/mol) .

Functional Group Modifications in Acetamide Derivatives

N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38)

- Structural Difference: Incorporates a sulfonyl-quinazoline group instead of the formyl-methoxyphenoxy moiety.

- Impact: Demonstrates notable anticancer activity (via MTT assay) against HCT-1, SF268, and MCF-7 cell lines, suggesting sulfonyl and quinazoline groups are critical for cytotoxicity .

2-[4-(2-Chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 15)

- Structural Difference : Piperazine and trifluoromethylphenyl substituents.

Data Tables: Key Structural and Physicochemical Comparisons

Discussion of Key Findings

- Halogen Effects : Chlorine and bromine analogs exhibit trade-offs between lipophilicity and toxicity. Dichlorophenyl derivatives may offer stronger target binding but require toxicity profiling .

- Electron-Donating vs. Withdrawing Groups : Methoxy and ethoxy groups improve solubility, while nitro and formyl groups enhance reactivity for further derivatization .

- Biological Activity Gaps : The target compound lacks reported bioactivity data, unlike sulfonyl-quinazoline analogs (e.g., Compound 38), which show potent anticancer effects .

Q & A

Q. Basic

- 1H/13C NMR : Assign protons (e.g., formyl group at δ ~10 ppm) and carbons (e.g., carbonyl at ~170 ppm) in DMSO-d₆ .

- FTIR : Confirm functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, aromatic C-H at ~3000 cm⁻¹) .

- Mass Spectrometry (MS) : Use VG70-70H for molecular ion validation (e.g., [M+H]+ at m/z matching theoretical mass) .

How can X-ray crystallography determine the molecular structure?

Q. Advanced

- Crystal Growth : Use slow evaporation in toluene or DCM/hexane mixtures to obtain single crystals .

- Data Collection : Employ SHELX software (e.g., SHELXL for refinement) to resolve bond lengths/angles. Refine hydrogen bonding networks (e.g., N–H···O interactions) with constraints (e.g., N–H = 0.86 Å) .

- Validation : Compare experimental CIF files with DFT-optimized geometries to resolve torsional discrepancies .

What computational methods predict electronic properties?

Q. Advanced

- DFT/B3LYP : Optimize geometry at 6-31G(d) basis set. Calculate HOMO-LUMO gaps (e.g., ~4–6 eV for acetamides) to assess reactivity .

- MESP Maps : Identify electrophilic/nucleophilic regions (e.g., formyl group as electrophilic hotspot) .

- Software : Use Gaussian 09 or ORCA with solvent corrections (PCM model) for solution-phase accuracy .

How to resolve contradictions in spectroscopic vs. crystallographic data?

Q. Advanced

- Dynamic Effects : NMR may show averaged conformations, while XRD captures static structures. Use VT-NMR (variable temperature) to detect rotational barriers (e.g., methoxy group rotation) .

- Hydrogen Bonding : Compare XRD-derived N–H···O distances with DFT-calculated values to validate packing effects .

What are key considerations in reaction optimization?

Q. Basic

- Solvent : Use dry DCM to avoid hydrolysis of TBTU .

- Stoichiometry : Maintain 1:1 molar ratios of amine and carboxylic acid precursors to minimize byproducts .

- Temperature : Slow addition of TBTU at 0–5°C prevents exothermic side reactions .

How to analyze hydrogen bonding networks in crystal structures?

Q. Advanced

- SHELXL Refinement : Define hydrogen bond constraints (e.g., D–H···A angles > 120°) and generate CIF files .

- Graph-Set Analysis : Classify motifs (e.g., R₂²(8) rings) using Mercury or PLATON .

- Thermal Ellipsoids : Assess disorder (e.g., methoxy group) via Ueq values in XRD data .

What purification techniques are effective post-synthesis?

Q. Basic

- TLC-Guided Column Chromatography : Use silica gel with hexane:ethyl acetate (gradient elution) .

- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) for high-purity (>95%) crystals .

- Elemental Analysis : Validate purity (C, H, N within ±0.5% of theoretical) .

How to design experiments studying substituent effects on bioactivity?

Q. Advanced

- Analog Synthesis : Replace 2-chlorophenyl with 4-fluorophenyl or 3-methoxyphenyl groups .

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., SARS-CoV-2 protease) .

- SAR Analysis : Correlate logP (from XLogP3) with cytotoxicity assays .

How to validate molecular conformation in solution vs. solid state?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.